molecular formula C12H20N4O B2626108 N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE CAS No. 1797310-29-2

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE

Cat. No.: B2626108
CAS No.: 1797310-29-2
M. Wt: 236.319
InChI Key: RVMUVZBBLHHHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE typically involves the reaction of 2,4,6-trimethylpyrimidine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-7(2)11(17)15-10-8(3)13-12(16(5)6)14-9(10)4/h7H,1-6H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMUVZBBLHHHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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